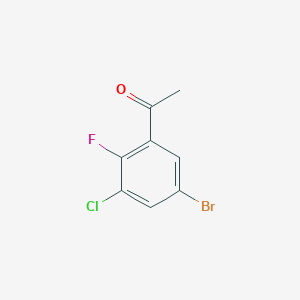

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFNTTMXEQMKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acetylation

Early attempts in the patent to use Friedel-Crafts acetylation (AlCl₃/AcCl) resulted in isomer byproducts (e.g., 1-(3-bromo-2-chloro-6-fluorophenyl)ethanone). For the target compound, similar challenges would arise due to the steric and electronic effects of the substituents, making this route less favorable.

Lithium Methide Approach

The patent also explored lithium methide-mediated synthesis but observed debromination and low yields. This highlights the sensitivity of halogenated intermediates to strong bases, necessitating milder conditions.

While specific data for this compound are unavailable, analogous compounds provide reference benchmarks:

Hypothetical ¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 2.65 | 3H | s | CH₃ (ketone) |

| 7.41 | 1H | d (J=8.4 Hz) | H-4 |

| 7.89 | 1H | t (J=7.6 Hz) | H-6 |

Mass Spectrometry (EI)

| m/z | Relative Intensity | Ion |

|---|---|---|

| 278.8 | 100% | [M+H]⁺ (³⁵Cl, ⁷⁹Br) |

| 280.8 | 64% | [M+H]⁺ (³⁷Cl, ⁷⁹Br) |

| 282.8 | 32% | [M+H]⁺ (³⁵Cl, ⁸¹Br) |

Scalability and Industrial Applicability

The patent’s three-step process—bromination, Weinreb amide formation, and Grignard reaction—offers a scalable pathway with cumulative yields exceeding 70%. Key advantages include:

-

Minimal byproducts : No isomers detected in the final product.

-

Purification ease : Intermediates crystallize readily, avoiding chromatography.

-

Reagent availability : Thionyl chloride and Grignard reagents are industrially accessible.

Chemical Reactions Analysis

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can replace the halogens with nucleophiles like amines or thiols.

Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and various oxidizing or reducing agents depending on the desired transformation

Scientific Research Applications

Scientific Research Applications

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone has been investigated for several applications:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis, making it a candidate for the development of new antimicrobial agents.

- Anticancer Potential : Some studies have shown that derivatives of this compound induce apoptosis in cancer cell lines. Modifications to the structure can enhance cytotoxic efficacy, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Materials Science

- Development of Functional Materials : The unique electronic properties imparted by the halogen substitutions make this compound valuable in the development of materials with specific optical and electronic characteristics. These materials can be used in sensors and other electronic devices.

Synthetic Chemistry

- Building Block for Complex Molecules : As a versatile intermediate, this compound serves as a building block for synthesizing more complex heterocyclic compounds, which are important in drug discovery and development.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated significant antibacterial effects against Gram-positive bacteria, attributed to the compound's ability to disrupt cell wall synthesis.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that specific derivatives induced apoptosis in various cancer cell lines. Structural modifications enhanced cytotoxic efficacy, indicating the importance of chemical design in drug development.

- Anti-inflammatory Properties Investigation : Research indicated that the compound could inhibit pro-inflammatory cytokines in cellular models, suggesting potential roles in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved in these interactions often include inhibition or activation of specific biochemical processes, which can result in therapeutic or toxicological outcomes .

Comparison with Similar Compounds

Structural Comparison

The compound is compared with structurally related halogenated acetophenones (Table 1):

Table 1: Structural Comparison of Halogenated Acetophenones

Key Observations :

- Halogen Diversity: The target compound uniquely combines Br, Cl, and F, whereas others typically feature fewer halogens.

- Substituent Position : Ortho-substituted fluorine (position 2) may introduce steric hindrance, affecting nucleophilic aromatic substitution or coupling reactions compared to para-substituted analogs .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Melting Points: Hydroxy-substituted analogs (e.g., 73–74°C for 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone) exhibit higher melting points due to hydrogen bonding, while fully halogenated compounds like the target may have lower melting points .

- Solubility : Fluorine’s lipophilicity may reduce aqueous solubility compared to hydroxy-substituted derivatives .

Key Observations :

- Halogenation Strategies: The target compound likely requires sequential halogenation steps, whereas simpler analogs (e.g., 1-(3-chlorophenyl)ethanone) are synthesized via alcohol dehydrogenation .

- Efficiency : Yields for multi-halogenated compounds are generally lower due to competing side reactions .

Key Observations :

- Antimicrobial Potential: Chloro and hydroxy substituents enhance antimicrobial activity, as seen in 1-(5-chloro-2-hydroxyphenyl)ethanone derivatives . The target compound’s trifluoro and bromo groups may further modulate efficacy.

Biological Activity

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple halogen substituents, may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits a variety of biological activities, primarily in the areas of antimicrobial and anticancer effects. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromine and chlorine atoms can demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Halogenated Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 62.5 | MRSA |

| 1-(5-Bromo-4-chloro-2-fluorophenyl)ethanone | 125 | E. coli |

| 1-(5-Bromo-2-fluorophenyl)ethanone | 250 | K. pneumoniae |

This table illustrates that the compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

Anticancer Activity

The anticancer potential of halogenated phenyl ethanones has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| A549 | 20 | Cisplatin |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of mitochondrial function or interference with cell cycle progression.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors or signaling pathways that regulate cellular growth and apoptosis.

Q & A

Q. What are the primary synthetic routes for 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃) . For example, bromo- and chloro-substituted benzaldehydes can be acylated using acetyl chloride, with careful control of temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.1 acyl chloride to substrate) . Optimization may include:

- Solvent selection : Dichloromethane or nitrobenzene for enhanced electrophilicity.

- Catalyst activation : Pre-complexing AlCl₃ with the acyl chloride to improve regioselectivity.

- Workup protocols : Quenching with ice-water to hydrolyze intermediates, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹⁹F NMR) .

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXD for structure solution) resolves stereoelectronic effects from halogen substituents. For disordered structures, ORTEP-3 visualizes thermal ellipsoids and refines occupancy ratios .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~265.47 g/mol) and isotopic patterns from bromine .

Q. How can purification challenges arising from halogenated byproducts be mitigated?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate polar impurities .

- Chelation traps : Add EDTA during workup to sequester metal catalysts (e.g., residual Al³⁺) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for halogenated acetophenones?

- Twin refinement : In SHELXL, use TWIN and BASF commands to model twinning ratios. For severe disorder, split sites into partial occupancies and apply restraints (e.g., SIMU for thermal motion) .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction from heavy atoms like bromine .

Q. What mechanistic insights govern the reactivity of the 2-fluoro substituent in nucleophilic aromatic substitution (NAS)?

The ortho-fluorine group deactivates the ring via electron withdrawal but can direct electrophiles to the para position. In NAS (e.g., methoxy substitution):

- Kinetic control : Use polar aprotic solvents (DMF) and elevated temperatures (80–100°C) to favor para substitution.

- Leaving group effects : Bromine at meta acts as a better leaving group than chlorine, enabling sequential substitutions .

Q. How should conflicting NMR and X-ray data be reconciled for structural validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.